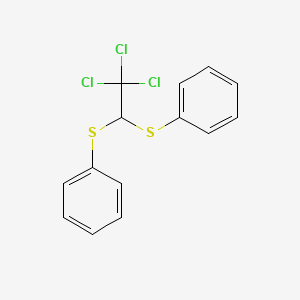
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene is an organic compound characterized by the presence of trichloromethyl and phenylsulfanyl groups attached to an ethyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene typically involves the reaction of trichloromethyl compounds with phenylsulfanyl derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where a trichloromethyl group is introduced to a phenylsulfanyl compound in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a less oxidized state.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can participate in electrophilic reactions, while the phenylsulfanyl moiety can engage in aromatic interactions. These interactions can modulate biochemical pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloro-1-phenylethanone: Similar in structure but lacks the sulfanyl groups.
Dicofol: Contains trichloromethyl groups but has different substituents on the aromatic ring.
Propriétés
Numéro CAS |
52060-25-0 |
|---|---|
Formule moléculaire |
C14H11Cl3S2 |
Poids moléculaire |
349.7 g/mol |
Nom IUPAC |
(2,2,2-trichloro-1-phenylsulfanylethyl)sulfanylbenzene |
InChI |
InChI=1S/C14H11Cl3S2/c15-14(16,17)13(18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10,13H |
Clé InChI |
HBIJYYAHSMLYRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
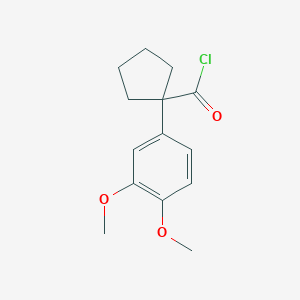

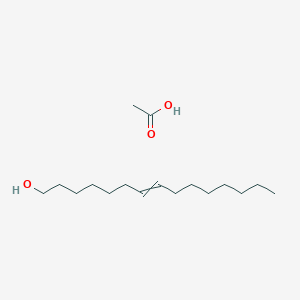
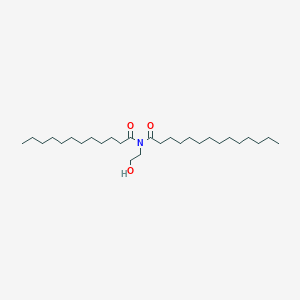


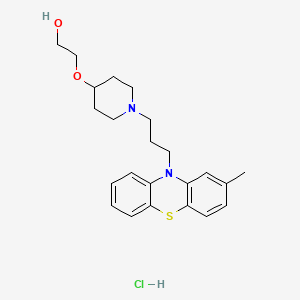
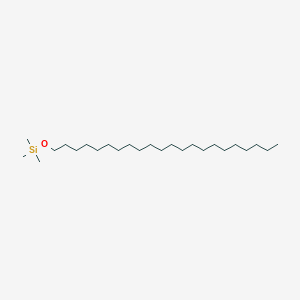
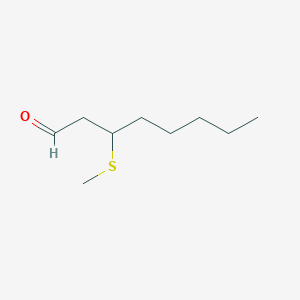
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
